molecular formula C17H15BrN2S B5220058 4-(4-Bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile

4-(4-Bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile

Cat. No.: B5220058
M. Wt: 359.3 g/mol
InChI Key: ZVXUTKBPFKZGFE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a bromophenyl group, a cyclopropyl group, an ethylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl derivative with a suitable boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.

    Reduction: Lithium aluminum hydride, ether as solvent, temperature range of 0-25°C.

    Substitution: Sodium methoxide, dimethyl sulfoxide as solvent, temperature range of 50-80°C.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls by binding to key enzymes . In anticancer research, it may interfere with cell division by targeting microtubules or DNA . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, potentially enhancing its binding affinity to certain biological targets. Additionally, the ethylsulfanyl group can undergo various chemical modifications, making it a versatile scaffold for drug development.

Properties

IUPAC Name

4-(4-bromophenyl)-6-cyclopropyl-2-ethylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-2-21-17-15(10-19)14(9-16(20-17)12-3-4-12)11-5-7-13(18)8-6-11/h5-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXUTKBPFKZGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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